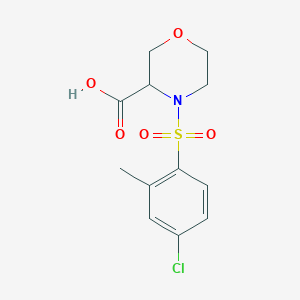
4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid, also known as CMSMC, is a chemical compound that has been widely used in scientific research. It is a sulfonylurea derivative and has been found to possess a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid involves the inhibition of potassium channels. It binds to the sulfonylurea receptor, which is a subunit of the potassium channel, and modulates its activity. This results in the depolarization of the cell membrane and the release of neurotransmitters. 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has also been found to inhibit the activity of cyclooxygenase-2, which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and lower blood glucose levels. 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has also been found to modulate the activity of ion channels, which are involved in the regulation of cellular excitability and neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to be effective in a variety of experimental systems. However, 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has some limitations as well. It has been found to be toxic at high concentrations and can cause cell death. It also has a short half-life, which can limit its effectiveness in some experimental systems.
Orientations Futures
There are several future directions for research on 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid. One area of research could focus on the development of new derivatives of 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid with improved pharmacological properties. Another area of research could focus on the role of 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid in the regulation of ion channels and their role in cellular signaling. Finally, research could also focus on the use of 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid as a tool in the study of disease mechanisms and drug discovery.
Méthodes De Synthèse
The synthesis of 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid involves the reaction of 4-chloro-2-methylphenylsulfonyl chloride with morpholine-3-carboxylic acid in the presence of a base. The resulting compound is then purified using column chromatography. This method has been reported in several research papers and has been found to be efficient in producing high yields of 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid.
Applications De Recherche Scientifique
4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been used in a variety of scientific research studies. It has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been used as a tool in the study of ion channels and their role in cellular signaling. 4-(4-Chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid has been shown to modulate the activity of potassium channels, which are involved in the regulation of membrane potential and cellular excitability.
Propriétés
IUPAC Name |
4-(4-chloro-2-methylphenyl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c1-8-6-9(13)2-3-11(8)20(17,18)14-4-5-19-7-10(14)12(15)16/h2-3,6,10H,4-5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQBAMQBOXNBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580985.png)
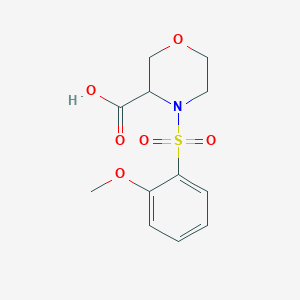

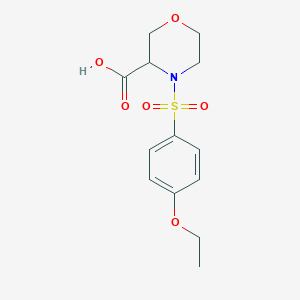

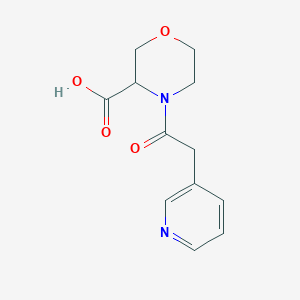

![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)
![1-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581053.png)
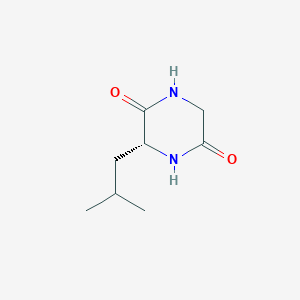


![1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one](/img/structure/B7581080.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581083.png)